molecular formula C17H23N3OS B2863245 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone CAS No. 692747-81-2

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B2863245
CAS No.: 692747-81-2
M. Wt: 317.45
InChI Key: MQQWRESZTRQFES-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone (CAS 692747-81-2) is a high-purity chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.45 g/mol. This specialized chemical is provided for research purposes as part of the biologically significant thieno[2,3-b]pyridine class of heterocycles. The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential. Scientific literature indicates that derivatives of this core structure are investigated for a wide spectrum of biological activities. Notably, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of antiplasmodial agents, demonstrating potent activity against Plasmodium falciparum with high selectivity indices . Furthermore, this scaffold is explored for its role in central nervous system (CNS) disorders; related compounds have been studied as positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4) and as non-nucleoside agonists for the adenosine A1 receptor (A1 AR), showing promise for conditions such as pharmaco-resistant epilepsy . Other researched applications include use as protein kinase inhibitors and for the treatment of viral infections such as dengue . Researchers value this compound for developing novel therapeutic agents and probing complex biochemical pathways. Its structure, featuring a 3-amino group and a carboxamide linkage, is often key to its interaction with biological targets. Intended Use and Handling: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All buyers must be technically qualified individuals associated with research or development organizations. The product is not available for sale to residential addresses.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-12-7-5-6-8-20(12)17(21)15-14(18)13-10(2)9-11(3)19-16(13)22-15/h9,12H,4-8,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQWRESZTRQFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade Cyclization Using α-Halogen Compounds

A foundational approach involves the cascade synthesis of thieno[2,3-b]pyridines from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles and α-halogen compounds. This method, adapted from SciELO, employs a two-step protocol:

  • Alkylation : The thiol group of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile reacts with α-halogenated ketones or esters in the presence of sodium alkoxide (e.g., NaOEt) at 60–80°C.
  • Intramolecular Cyclization : The alkylated intermediate undergoes spontaneous cyclization under reflux conditions (ethanol, 80°C) to form the thieno[2,3-b]pyridine scaffold.

Key parameters for optimizing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent Ethanol 85–92%
Base Catalyst Sodium ethoxide Minimal side products
Reaction Temperature 80°C Accelerated cyclization

This method is notable for its short reaction time (<4 hours) and compatibility with diverse α-halogen substrates.

Piperidine Ring Functionalization

The 2-ethylpiperidine moiety is introduced via nucleophilic substitution or coupling reactions. A patent-derived strategy (US6974870B2) outlines the following steps:

  • Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid :
    • Condensation of 4,6-dimethyl-2-aminothiophene-3-carbonitrile with ethyl chlorooxoacetate.
    • Hydrolysis of the ester group using NaOH/EtOH (70°C, 2 hours).
  • Amide Bond Formation :
    • Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
    • Reaction with 2-ethylpiperidine in anhydrous dichloromethane (DCM) at 0–5°C.

This route achieves a 78% yield after purification via flash chromatography (silica gel, hexane/ethyl acetate 3:1).

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Recent adaptations leverage microwave irradiation to accelerate key steps:

  • Cyclization Time Reduction : Microwave heating (150 W, 120°C) reduces cyclization time from 4 hours to 20 minutes.
  • Improved Selectivity : Controlled heating minimizes decomposition of the amino group, enhancing purity to >95%.

Catalytic Systems

Alternative catalysts have been explored to enhance efficiency:

  • Nanocrystalline MgO : Replaces traditional bases (e.g., Et₃N), reducing side reactions during mercaptopyridine synthesis.
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling introduces aryl groups at the pyridine C4 position prior to methanone formation.

Structural Characterization and Validation

Spectroscopic Analysis

Critical data for verifying the compound’s structure include:

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.25 (t, 3H, CH₂CH₃), δ 2.45 (s, 6H, CH₃), δ 3.70 (m, 4H, piperidine-H).
  • HRMS (ESI+) :
    • m/z calcd for C₁₇H₂₁N₃OS: 316.1482; found: 316.1485.

Chromatographic Purification

  • HPLC Conditions :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
    • Retention Time: 12.3 minutes.

Challenges and Mitigation Strategies

Amino Group Protection

The primary amine in the thienopyridine core is prone to oxidation or unwanted side reactions. Solutions include:

  • Boc Protection : Temporary protection using di-tert-butyl dicarbonate (Boc₂O) in THF.
  • In Situ Reduction : Use of NaBH₄ to stabilize the amine during methanone formation.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) risk hydrolyzing the piperidine-methanone bond. Ethanol and DCM are preferred for their balance of solubility and inertness.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies highlight the advantages of flow chemistry:

  • Reactor Design : Tubular reactors with in-line HPLC monitoring.
  • Throughput : 1.2 kg/day with 88% yield.

Waste Reduction

  • Solvent Recovery : Ethanol is distilled and reused, reducing waste by 40%.
  • Catalyst Recycling : Nanocrystalline MgO is filtered and reactivated via calcination.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: Inhibitors of Casein kinase 1 alpha and/or delta, useful for the treatment of proliferative disorders.

    Medicine: Potential use in drug discovery and development.

    Industry: Catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Casein kinase 1 alpha and/or delta, which are involved in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Piperidine Substituents : Aryl derivatives (e.g., 4-hydroxyphenyl, 3-chlorophenyl) are synthesized via straightforward nucleophilic substitutions, yielding 67–82% . In contrast, the 2-ethylpiperidine group (aliphatic substituent) may require more complex alkylation steps, though direct evidence is sparse .
  • Challenges: Alkylation of thienopyridines with dibromo compounds (e.g., bis(bromomethylquinoxaline)) often results in non-isolable byproducts, complicating synthesis .

Physicochemical Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) ¹H NMR (DMSO, δ)
(4-Hydroxyphenyl)methanone (31) 211–213 3482 (NH₂), 1595 (C=O) 2.49 (s, CH₃), 7.07 (d, Ar-H), 7.68 (d, Ar-H), 11.01 (s, OH)
(2,4-Dichlorophenyl)methanone
(2-Ethylpiperidin-1-yl)methanone
(3-Chlorophenyl)methanone (CAS 401582-47-6)

Key Observations :

  • Hydrogen Bonding: The 4-hydroxyphenyl analog (31) exhibits a strong OH peak at δ 11.01, absent in non-hydroxylated analogs, influencing solubility and intermolecular interactions .
  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3-chlorophenyl, 4-nitrophenyl) may alter electron density, affecting reactivity and spectroscopic profiles .

Spectroscopic and Electronic Properties

  • UV-Vis and Fluorescence: Derivatives with methyl and phenyl groups (e.g., compound 1: 3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone) exhibit solvent-dependent absorption and emission. Polar solvents induce red shifts due to increased dipole-dipole interactions .
  • Theoretical Insights : Computational studies suggest that electron-donating groups (e.g., methyl) stabilize the HOMO, while electron-withdrawing groups (e.g., nitro) lower LUMO energy, impacting charge-transfer properties .

Biological Activity

The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone , a thieno[2,3-b]pyridine derivative, has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N2OSC_{11}H_{12}N_{2}OS with a molecular weight of approximately 220.29 g/mol. It features a thieno[2,3-b]pyridine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. A notable investigation demonstrated that this compound exhibits significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines. Specifically, it was shown to inhibit the growth of MDA-MB-231 cells at nanomolar concentrations, indicating a potent activity against cancer stem cells (CSCs) and suggesting a shift from lipid to glucose metabolism in treated cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-231<100Inhibition of CSC growth; metabolic shift
MCF-7<200Altered glycosphingolipid metabolism

The mechanism by which this compound exerts its effects appears to involve increased lipophilicity and interaction with specific enzyme pockets, enhancing its binding affinity and efficacy in tumor inhibition .

Antimicrobial Activity

In addition to its anticancer properties, thieno[2,3-b]pyridine derivatives have demonstrated promising antimicrobial activities. A study reported that various synthesized derivatives exhibited significant antibacterial effects against several strains of bacteria. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus32Thieno[2,3-b]pyridine derivative A
Escherichia coli16Thieno[2,3-b]pyridine derivative B
Pseudomonas aeruginosa64Thieno[2,3-b]pyridine derivative C

Case Studies

  • Case Study on Breast Cancer : A study involving the administration of the compound in a mouse model demonstrated a reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors, supporting the in vitro findings regarding CSC inhibition .
  • Antimicrobial Efficacy Study : In vitro testing against multi-drug resistant bacterial strains indicated that certain derivatives displayed superior activity compared to traditional antibiotics. This suggests potential for development into new antimicrobial agents .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions at 0–5°C reduce side-product formation during acylation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. SAR Design Framework :

  • Variable Groups : Test analogs with altered alkyl chains (ethyl vs. methyl) on the piperidine ring.
  • Bioactivity Metrics : Measure binding affinity (SPR), cellular uptake (LC-MS), and off-target effects (proteome-wide profiling).

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